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molecular formula C4H9Cl2NO B1339759 2-(Dimethylamino)acetyl chloride hydrochloride CAS No. 60853-81-8

2-(Dimethylamino)acetyl chloride hydrochloride

Cat. No. B1339759
M. Wt: 158.02 g/mol
InChI Key: MVAXDKDOPWPFML-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

To a solution of N,N-dimethylaminoacetyl chloride hydrochloride (137, 10.1 g, 64.2 mmol) in acetonitrile (300 ml.) was added powdered sodium bicarbonate (11.9 g, 141 mmol) followed by 4-aminobenzoic acid (138, 9.68 g, 70.6 mmol). The mixture was vigorously stirred over 16 h at r.t. and acetonitrile was decanted. The remaining gum was triturated with methanol and filtration afforded the title compound 139 (10.9 g, 76% yield). 1H NMR: (400 MHz, DMSO-d6) δ(ppm): 10.21 (s, 1H), 7.84 (d, J=8.4 Hz, 2H), 7.76 (d, J=8.6 Hz, 2H), 4.17 (bs, 2H), 2.27 (s, 6H). LRMS: (m/z): 223.3 (MH+).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][C:6](Cl)=[O:7])[CH3:4].C(=O)(O)[O-].[Na+].[NH2:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1>C(#N)C>[CH3:2][N:3]([CH2:5][C:6]([NH:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1)=[O:7])[CH3:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
Cl.CN(C)CC(=O)Cl
Name
Quantity
11.9 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.68 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred over 16 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acetonitrile was decanted
FILTRATION
Type
FILTRATION
Details
The remaining gum was triturated with methanol and filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C)CC(=O)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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